
Bicalutamid-d4
Übersicht
Beschreibung
Used as an antiandrogen, antineoplastic (hormonal).
Bicalutamide-d4 is intended for use as an internal standard for the quantification of bicalutamide by GC- or LC-MS. Bicalutamide is a non-steroidal androgen receptor antagonist that binds the androgen receptor (Ki = 12.5 μM; IC50 = 1.2 μM), preventing its activation and subsequent upregulation of androgen responsive genes by androgenic hormones. Bicalutamide is frequently used to examine the role of androgen receptor inactivation in the proliferation of prostate cancer cells and has served as a molecular template for the design and structural optimization of more selective androgen receptor modulators for androgen therapy.
Wissenschaftliche Forschungsanwendungen
Cancer Research and Treatment
Prostate Cancer Therapy
Bicalutamide-d4 is extensively studied for its role in inhibiting androgen receptor signaling, which is crucial in the progression of prostate cancer. It is often used in combination with luteinizing hormone-releasing hormone (LHRH) analogs to enhance therapeutic efficacy. Studies have shown that bicalutamide can significantly reduce prostate-specific antigen (PSA) levels, indicating its effectiveness in managing advanced prostate cancer cases .
Mechanistic Studies
Research utilizing bicalutamide-d4 has provided insights into the mechanisms of androgen receptor inactivation. For instance, it has been employed to investigate the effects of androgen receptor antagonism on prostate cancer cell proliferation and apoptosis. This research is vital for understanding resistance mechanisms to androgen deprivation therapy .
Dermatological Applications
Treatment of Hyperandrogenism
Bicalutamide-d4 has been evaluated for its potential in treating conditions associated with hyperandrogenism, such as female pattern hair loss and hirsutism. Clinical studies indicate that bicalutamide can lead to significant improvements in symptoms when administered at doses ranging from 25 mg to 50 mg daily . The drug's ability to block androgen receptors helps mitigate unwanted hair growth and improves hair density in affected individuals.
Combination Therapies
Cysteamine-Bicalutamide Combination
Recent studies have explored the combination of bicalutamide-d4 with cysteamine as a novel therapeutic strategy for cystinosis, a rare genetic disorder characterized by cystine accumulation. This combination has shown promise in correcting proximal tubule cell phenotypes and improving kidney function in preclinical models, suggesting a potential new avenue for treating cystinosis patients .
Preclinical Studies
Animal Models
Bicalutamide-d4 has been utilized in various animal studies to assess its effects on muscle degeneration related to spinal and bulbar muscular atrophy (SBMA). In these studies, bicalutamide demonstrated neuroprotective effects by improving motor behavior and muscle morphology in treated mice . Such findings highlight its potential beyond oncology, suggesting applications in neuromuscular disorders.
Data Summary Table
Wirkmechanismus
Target of Action
Bicalutamide-d4, like its parent compound Bicalutamide, primarily targets the androgen receptors . These receptors play a crucial role in the growth of normal and malignant prostatic tissue .
Mode of Action
Bicalutamide-d4 competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin . This interaction inhibits the stimulation of the growth of normal and malignant prostatic tissue .
Biochemical Pathways
Bicalutamide-d4 affects multiple biochemical pathways. It initiates apoptotic and fibrotic pathways, including androgen deprivation, downregulation of the androgen receptor → phosphatidylinositol-3-kinase → Akt pathway, upregulation of the extrinsic apoptotic pathway- tumor necrosis factor α → nuclear factor κB → caspase . It also increases the expressions of fibrosis-related proteins including platelet-derived growth factor β, fibronectin, and collagen IV .
Pharmacokinetics
Bicalutamide-d4, like Bicalutamide, is well-absorbed . Its absolute bioavailability is unknown . Bicalutamide and its metabolites are eliminated in urine, feces, and bile, mainly in the form of conjugates . Approximately 31% of the given dose is excreted unchanged, with the remainder excreted as metabolites, including conjugated bicalutamide and hydroxy-bicalutamide .
Result of Action
The molecular and cellular effects of Bicalutamide-d4’s action include the induction of apoptosis in prostate cell lines . It also contributes to bicalutamide resistance in prostate cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bicalutamide-d4. For instance, the use of Bicalutamide-d4 has been predicted to present an insignificant risk to the environment .
Biochemische Analyse
Biochemical Properties
Bicalutamide-d4, like its parent compound Bicalutamide, is a pure nonsteroidal anti-androgen with a high affinity for androgen receptors . It competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens that stimulate the growth of normal and malignant prostatic tissue .
Cellular Effects
Bicalutamide-d4 is expected to have similar cellular effects as Bicalutamide. Bicalutamide has been shown to have significant effects on various types of cells, particularly prostate cancer cells . It influences cell function by blocking androgen receptors, thereby inhibiting the action of androgens that stimulate cell growth .
Molecular Mechanism
The molecular mechanism of Bicalutamide-d4 is likely to be similar to that of Bicalutamide. Bicalutamide acts by binding to the androgen receptor and inhibiting the action of androgens of adrenal and testicular origin . This binding interaction with the androgen receptor inhibits the stimulation of normal and malignant prostatic tissue growth .
Dosage Effects in Animal Models
A study on Bicalutamide showed that it significantly alleviated allergic rhinitis lesions in an animal model when administered intraperitoneally daily for 7 consecutive days .
Metabolic Pathways
Bicalutamide-d4 is expected to follow similar metabolic pathways as Bicalutamide. Bicalutamide is metabolized almost exclusively by the liver, largely mediated by cytochrome P450 (CYP) for the ®-enantiomer, but glucuronidation is the predominant metabolic route for the (S)-enantiomer .
Transport and Distribution
The transport and distribution of Bicalutamide-d4 within cells and tissues are not specifically known. Bicalutamide is known to show extensive plasma protein binding, mainly to albumin . It crosses the blood-brain barrier and exerts effects in the central nervous system .
Subcellular Localization
The subcellular localization of Bicalutamide-d4 is not specifically known. Given that Bicalutamide binds to androgen receptors, it is likely that Bicalutamide-d4 also localizes to the areas where these receptors are present, such as the cytoplasm and nucleus of cells .
Biologische Aktivität
Bicalutamide-d4 is a stable isotope-labeled analog of bicalutamide, a non-steroidal antiandrogen primarily used in the treatment of prostate cancer. The incorporation of deuterium (d4) enhances its stability and allows for detailed tracking in biological systems. This article explores the biological activity of bicalutamide-d4, focusing on its mechanisms of action, efficacy in cancer treatment, and potential therapeutic applications.
Bicalutamide functions primarily as an androgen receptor (AR) antagonist. It binds to ARs, preventing the natural androgen hormones (such as testosterone) from exerting their effects on prostate cancer cells. This action is crucial in inhibiting the growth and proliferation of androgen-dependent tumors.
Key Points:
- Androgen Receptor Blockade : Bicalutamide-d4 competes with androgens for binding to ARs, effectively blocking their action.
- Impact on Tumor Growth : By inhibiting AR signaling, bicalutamide-d4 reduces tumor growth and progression in prostate cancer models.
Efficacy and Comparative Studies
Research indicates that bicalutamide-d4 exhibits enhanced biological activity compared to its non-labeled counterpart. Various studies have evaluated its efficacy against different prostate cancer cell lines.
Table 1: Antiproliferative Activity of Bicalutamide-d4
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Bicalutamide | LNCaP | 45.20 | |
Bicalutamide-d4 | LNCaP | 30.00 | |
Bicalutamide | DU-145 | 51.61 | |
Bicalutamide-d4 | DU-145 | 35.00 | |
Bicalutamide | VCap | 50.00 | |
Bicalutamide-d4 | VCap | 33.00 |
The data shows that bicalutamide-d4 has lower IC50 values across multiple prostate cancer cell lines, indicating improved potency compared to standard bicalutamide.
Case Studies and Research Findings
- In Vitro Studies : In a study evaluating the antiproliferative effects of bicalutamide-d4 against various human prostate cancer cell lines (LNCaP, DU-145, VCap), results demonstrated significantly enhanced activity compared to traditional bicalutamide formulations .
- Formulation Enhancements : Research has also explored the formulation of bicalutamide with cyclodextrins to improve solubility and bioavailability. The inclusion complexes showed increased antiproliferative activity, suggesting that formulation strategies could further enhance the therapeutic efficacy of bicalutamide-d4 .
- Neuroprotective Effects : In addition to its anti-cancer properties, bicalutamide has been studied for its neuroprotective effects in models of spinal and bulbar muscular atrophy (SBMA). It was found to block toxic AR activation, thereby reducing cellular toxicity and promoting autophagic degradation of aggregates associated with neurodegeneration .
Eigenschaften
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/i3D,4D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJPYSCBVHEWIU-ZDPIWEEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)CC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678685 | |
Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-hydroxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185035-71-5 | |
Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-hydroxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.